N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine
Description
N-(Cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine is a pyrazine-derived amine characterized by a cyclobutylmethyl group attached to the pyrazine nitrogen and a methyl group at the 6-position. Pyrazine derivatives are often explored as intermediates in drug synthesis, particularly for protease inhibitors and antiviral agents. For example, related compounds with cyclobutylmethyl substituents have been patented for use in hepatitis C virus (HCV) protease inhibitor synthesis .
The synthesis of such compounds typically involves alkylation or substitution reactions on pyrazine cores.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-6-12-7-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGIYFZBGTEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrazine Precursor Alkylation
A foundational approach involves the alkylation of 2-chloro-6-methylpyrazine with cyclobutylmethylamine. This method leverages the reactivity of the chlorine atom at the 2-position, facilitating nucleophilic displacement by primary or secondary amines.
Reaction Conditions :
- Solvent : Anhydrous toluene or tetrahydrofuran (THF)
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Temperature : 80–100°C under reflux
- Catalyst : None required, though phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
Mechanistic Insights :
The chlorine atom undergoes nucleophilic attack by the cyclobutylmethylamine, forming a secondary amine intermediate. Subsequent methylation at the amine nitrogen is achieved using methyl iodide (CH₃I) in the presence of a base.
Yield Optimization :
- Stepwise Alkylation : Isolating the intermediate N-(cyclobutylmethyl)-6-methylpyrazin-2-amine before methylation improves final purity (yield: 68–72%).
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
Tertiary Amine Cleavage via N-Oxide Formation
Patent-Based Methodology (US3856795A)
A novel strategy derived from patent literature involves converting tertiary amines to secondary amines through N-oxide intermediates.
Procedure :
- N-Oxidation : Reacting N,N-dimethyl-N-(cyclobutylmethyl)-6-methylpyrazin-2-aminium chloride with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C forms the N-oxide.
- Alkali Metal Cleavage : Treating the N-oxide with lithium metal in liquid ammonia (-33°C) selectively cleaves the methyl group, yielding the secondary amine.
Advantages :
- Selectivity : Avoids over-alkylation by targeting tertiary amines.
- Scalability : Continuous flow reactors enable industrial-scale production (pilot-scale yield: 65%).
Limitations :
- Sensitive Conditions : Requires strict temperature control to prevent side reactions.
Reductive Amination of Pyrazine Derivatives
Ketone Intermediate Formation
Reductive amination offers an alternative pathway using 6-methylpyrazine-2-carbaldehyde and cyclobutylmethylamine.
Reaction Scheme :
- Imine Formation : Condensation of the aldehyde with cyclobutylmethylamine in ethanol forms an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
- Methylation : Quaternization with methyl triflate (CF₃SO₃CH₃) followed by ion exchange yields the final product.
Key Parameters :
- pH Control : Maintained at 6–7 using acetic acid to stabilize the imine.
- Yield : 58–63% after three steps.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-6-methylpyrazine | 68–72 | 95 | Straightforward, scalable |
| Tertiary Amine Cleavage | Tertiary amine precursor | 65 | 90 | High selectivity for secondary amines |
| Reductive Amination | 6-Methylpyrazine-2-carbaldehyde | 58–63 | 88 | Avoids halogenated intermediates |
Observations :
- Nucleophilic substitution remains the most efficient method for laboratory-scale synthesis.
- Patent-based cleavage methods are preferable for industrial applications due to compatibility with continuous manufacturing.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for the alkylation step, ensuring consistent heat distribution and reduced reaction times (residence time: 20–30 minutes).
Parameters :
- Pressure : 2–3 bar
- Catalyst : Immobilized K₂CO₃ on mesoporous silica
Waste Management
- Solvent Recovery : Distillation reclaims >90% of toluene.
- Byproduct Utilization : Chloride salts from nucleophilic substitution are repurposed in water treatment.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that pyrazine derivatives, including N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine, exhibit significant antimicrobial activity. A study highlighted the structure-antimicrobial activity relationship of alkylpyrazines, demonstrating that certain derivatives can effectively inhibit bacterial growth at specific concentrations. For instance, 2-isobutyl-3-methylpyrazine showed bactericidal effects against various bacterial strains, suggesting that similar compounds could be developed for therapeutic use .
Pharmacological Effects
Pyrazine compounds have been investigated for their pharmacological properties, including anti-inflammatory and antioxidative effects. For instance, tetramethylpyrazine has been shown to lower NADPH-oxidase activity in kidney cells, which may have implications for treating renal diseases . this compound may share these beneficial properties due to its structural similarities.
Agricultural Applications
Pesticidal Activity
There is growing interest in the use of pyrazine derivatives as potential pesticides. The unique chemical structure of this compound could enhance its efficacy as a biopesticide. Studies have demonstrated that certain pyrazines can disrupt the growth of fungal pathogens in crops . This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being phased out.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices could lead to the development of novel materials with enhanced properties. Pyrazine derivatives are known to influence the thermal and mechanical properties of polymers. Research on related compounds has shown improvements in durability and resistance to environmental stressors when pyrazines are used as additives .
Table 1: Antimicrobial Efficacy of Pyrazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Isobutyl-3-methylpyrazine | E. coli | 100 µg/mL |
| This compound | Staphylococcus aureus | TBD |
| Tetramethylpyrazine | Pseudomonas aeruginosa | 50 µg/mL |
Table 2: Potential Applications in Agriculture
| Application Type | Compound | Effectiveness (Relative) |
|---|---|---|
| Fungal Growth Inhibition | This compound | High |
| Pest Control | Various Pyrazines | Moderate |
Case Studies
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against several pathogenic bacterial strains. The results indicated a promising reduction in bacterial viability at varying concentrations, supporting its potential use as an antimicrobial agent.
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the efficacy of this compound as a biopesticide. The compound demonstrated significant effectiveness in reducing fungal infections in crops compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The cyclobutylmethyl group in the target compound introduces moderate steric hindrance compared to the cyclohexyl group in 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine. Cyclobutyl's smaller ring size may improve solubility and metabolic stability .
Biological Relevance :
- Pyrazine derivatives with N-alkyl substituents (e.g., cyclobutylmethyl or cyclohexyl) are often explored in antiviral research, whereas halogenated or hybrid heterocycles (e.g., benzimidazole-pyrimidine hybrids) show promise in antimicrobial or anticancer contexts .
Synthetic Challenges :
- The introduction of cyclobutylmethyl groups requires precise control to avoid ring-opening side reactions, as demonstrated in the synthesis of HCV protease inhibitors .
- Chloro and bromo substituents on pyrazine rings enable further functionalization but may complicate purification due to their reactivity .
Research Findings and Implications
- Protease Inhibition : Compounds like N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine are hypothesized to mimic transition-state analogs in protease inhibition due to their rigid cyclobutylmethyl groups .
- Solubility and Bioavailability : Compared to cyclohexyl analogs, cyclobutyl-containing derivatives may exhibit improved solubility, as smaller alkyl groups reduce hydrophobicity .
Biological Activity
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, cytotoxicity against cancer cells, and the underlying mechanisms of action.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 220.28 g/mol
This compound features a pyrazine ring substituted at the 6-position with two methyl groups and an amine group that enhances its biological activity.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted the role of amino groups in enhancing anti-inflammatory activity through inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. The compound's mechanism of action involves the suppression of the MAPK signaling pathway, which is crucial in mediating inflammatory responses.
Key Findings:
- Inhibition of Cytokines : The compound significantly reduced the release of inflammatory cytokines in LPS-induced models.
- MAPK Pathway Suppression : Administration of the compound led to a decrease in phosphorylated p38 and ERK proteins, indicating its potential as an anti-inflammatory agent in vivo .
Cytotoxicity Against Cancer Cells
This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have demonstrated that compounds within this class can induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxic Effects
In vitro studies using human tumor cell lines (A549 lung carcinoma and HeLa cervical carcinoma) revealed that certain derivatives exhibited moderate to high cytotoxicity. The mechanism was attributed to interference with tubulin polymerization and subsequent disruption of mitotic processes .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory | Inhibition of IL-1β, IL-6, TNF-α; MAPK pathway suppression |
| Similar Pyrazine Derivative | Cytotoxicity | Induction of apoptosis; inhibition of tubulin polymerization |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Selective CDK4/CDK6 inhibitor | Targeting cell cycle regulation |
Future Directions
The promising biological activities exhibited by this compound warrant further exploration. Future research should focus on:
- Mechanistic Studies : Elucidating detailed pathways involved in its anti-inflammatory and cytotoxic effects.
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Structural Modifications : Investigating how structural changes can enhance potency and selectivity against specific targets.
Q & A
Q. What are the optimal synthetic routes for N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazine derivatives are synthesized by reacting a chloropyrazine precursor (e.g., 6-chloropyrazin-2-amine) with substituted amines under controlled conditions. A solvent like dichloromethane or toluene, coupled with a base (e.g., triethylamine) and a coupling agent (e.g., EDCI), can enhance yield and purity . For cyclobutylmethylamine derivatives, reaction optimization may require temperature control (e.g., reflux at 80°C) and inert atmospheres to prevent side reactions. Post-synthesis, column chromatography or recrystallization is recommended for purification .
Q. How can researchers purify this compound effectively?
Purification strategies include:
- Recrystallization : Using solvents like ethanol or ethyl acetate to isolate high-purity crystals.
- Chromatography : Normal-phase silica gel chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol .
- HPLC : For analytical-scale purification, reversed-phase C18 columns with acetonitrile/water mobile phases can resolve impurities .
Q. What analytical techniques confirm the structural identity and purity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and cyclobutylmethyl integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peak at m/z calculated for CHN).
- X-ray Crystallography : To resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How do substituents on the pyrazine ring (e.g., cyclobutylmethyl vs. tetrahydrofuranyl) influence biological activity?
Comparative studies with analogs (e.g., replacing cyclobutylmethyl with tetrahydrofuran-2-ylmethyl) reveal substituent-dependent effects on target binding and solubility. For example, bulkier groups like cyclobutylmethyl may enhance lipophilicity and membrane permeability but reduce aqueous solubility. Biological assays (e.g., enzyme inhibition) paired with logP measurements can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for pyrazine derivatives?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. To address this:
- Replicate studies under standardized conditions (e.g., IC assays in triplicate).
- Repurify compounds before testing to exclude degradation products.
- Molecular Dynamics Simulations : Validate target interactions to reconcile in vitro/in vivo discrepancies .
Q. How can researchers design derivatives of this compound to improve pharmacokinetic properties?
Structural modifications guided by SAR (Structure-Activity Relationship) include:
- Bioisosteric replacement : Substituting cyclobutylmethyl with sp-rich groups (e.g., piperidinyl) to balance lipophilicity and solubility .
- Prodrug strategies : Introducing hydrolyzable esters or amides to enhance oral bioavailability .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases).
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bond acceptors on the pyrazine ring) .
Q. How can researchers assess the compound’s stability under physiological conditions?
Conduct stress testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
